Ascorbigen B

Description

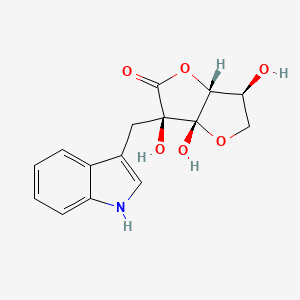

Structure

3D Structure

Properties

CAS No. |

26548-49-2 |

|---|---|

Molecular Formula |

C15H15NO6 |

Molecular Weight |

305.28 g/mol |

IUPAC Name |

(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |

InChI Key |

OMSJCIOTCFHSIT-NEBZKDRISA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |

Canonical SMILES |

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Ascorbigen

Precursor Identification and Enzymatic Hydrolysis Mechanisms

The biosynthesis of ascorbigen (B190622) is a multi-step process that begins with a specific glucosinolate precursor and involves a key enzymatic reaction.

Role of Glucobrassicin (B1234704) as a Primary Precursor

Glucobrassicin, an indole (B1671886) glucosinolate, is the primary precursor for the formation of ascorbigen. researchgate.netmdpi.com This compound is abundant in cruciferous plants, including cabbage, broccoli, Brussels sprouts, and mustards. annualreviews.orgwikipedia.orgnih.gov Glucobrassicin itself is biosynthesized in the plant from the amino acid tryptophan. wikipedia.orgnih.gov The concentration of glucobrassicin can vary between different Brassica species and even within the same plant, with leaves often containing higher concentrations than other parts. annualreviews.org It is one of the most widely present glucosinolates in these vegetables and serves as the parent molecule for several biologically active indole compounds. nih.govresearchgate.net

Myrosinase-Catalyzed Hydrolysis of Glucobrassicin

The formation of ascorbigen is initiated when plant cells are disrupted through actions like cutting, chewing, or processing. researchgate.netnih.govresearchgate.net This damage brings glucobrassicin, which is stored in vacuoles, into contact with the enzyme myrosinase (a thioglucosidase), which is located in separate compartments within the plant cell. wikipedia.orgnih.gov Myrosinase catalyzes the hydrolysis of glucobrassicin, cleaving the glucose molecule and leading to the formation of an unstable aglycone intermediate. annualreviews.orgwikipedia.orgresearchgate.net This enzymatic reaction is the critical first step in the degradation pathway of glucobrassicin. mdpi.comresearchgate.net

Formation of Indole-3-Carbinol (B1674136) (I3C) as an Intermediate

Following the myrosinase-catalyzed hydrolysis, the resulting unstable aglycone of glucobrassicin spontaneously rearranges. annualreviews.orgresearchgate.net One of the primary products of this rearrangement is indole-3-carbinol (I3C). annualreviews.orgnih.govfrontiersin.org The formation of I3C occurs through the rapid degradation of the highly reactive 3-indolylmethylisothiocyanate in the presence of water. annualreviews.orgwikipedia.org I3C is a key intermediate compound that can then participate in further reactions to form a variety of metabolites, including ascorbigen. researchgate.netannualreviews.org

Role of 3-Indolylmethylisothiocyanate in Ascorbigen Formation

The direct product of myrosinase action on glucobrassicin is expected to be 3-indolylmethylisothiocyanate. mdpi.comwikipedia.org However, this isothiocyanate is highly unstable and has not been directly detected. wikipedia.org It serves as a transient intermediate that rapidly hydrolyzes in aqueous environments to yield indole-3-carbinol (I3C). wikipedia.orgnih.govresearchgate.net Therefore, 3-indolylmethylisothiocyanate is a crucial, albeit short-lived, precursor to the I3C that is required for the ultimate synthesis of ascorbigen. tandfonline.com

Spontaneous Condensation and Environmental Influences on Formation

The final step in ascorbigen biosynthesis is a non-enzymatic reaction influenced by the chemical environment.

Reaction of Indole-3-Carbinol with L-Ascorbic Acid

Ascorbigen is formed through the spontaneous condensation reaction between indole-3-carbinol (I3C) and L-ascorbic acid (vitamin C), both of which are present in cruciferous vegetables. researchgate.netannualreviews.orgresearchgate.net This reaction is a C-alkylation where the I3C intermediate reacts with L-ascorbic acid under physiological conditions. researchgate.netnih.gov The formation of ascorbigen is dependent on environmental factors, particularly pH and temperature. researchgate.netebi.ac.uk Acidic conditions, such as those that might occur during fermentation or in the stomach, facilitate the reaction. researchgate.netresearchgate.net Studies have shown that during the fermentation of cabbage into sauerkraut, as the pH decreases, I3C reacts non-enzymatically with ascorbic acid to produce ascorbigen, which becomes a major breakdown product of indole glucosinolates. researchgate.net

Data Tables

Table 1: Key Compounds in the Biosynthesis of Ascorbigen

| Compound Name | Role in Pathway | Natural Occurrence |

| Glucobrassicin | Primary Precursor | Cruciferous vegetables (cabbage, broccoli, Brussels sprouts) annualreviews.orgwikipedia.org |

| Myrosinase | Enzyme | Stored in myrosin cells of cruciferous plants nih.gov |

| 3-Indolylmethylisothiocyanate | Unstable Intermediate | Formed upon hydrolysis of glucobrassicin wikipedia.orgnih.gov |

| Indole-3-Carbinol (I3C) | Key Intermediate | Formed from the breakdown of 3-indolylmethylisothiocyanate annualreviews.orgwikipedia.org |

| L-Ascorbic Acid | Reactant | Cruciferous vegetables researchgate.netresearchgate.net |

| Ascorbigen | Final Product | Formed in damaged or processed Brassica vegetables researchgate.nettandfonline.com |

Table 2: Summary of Biosynthetic Steps

| Step | Reaction | Reactants | Products | Conditions |

| 1 | Enzymatic Hydrolysis | Glucobrassicin, Water | Unstable aglycone, Glucose | Catalyzed by Myrosinase upon tissue disruption annualreviews.orgresearchgate.net |

| 2 | Spontaneous Rearrangement | Unstable aglycone | 3-Indolylmethylisothiocyanate | Spontaneous wikipedia.orgnih.gov |

| 3 | Hydrolysis | 3-Indolylmethylisothiocyanate, Water | Indole-3-Carbinol (I3C), Thiocyanate ion | Spontaneous, rapid reaction annualreviews.orgwikipedia.org |

| 4 | Spontaneous Condensation | Indole-3-Carbinol (I3C), L-Ascorbic Acid | Ascorbigen | Non-enzymatic; favored by acidic pH researchgate.netnih.gov |

Influence of pH and Temperature on Ascorbigen Synthesis Efficiency

The synthesis of ascorbigen is highly dependent on the surrounding pH and temperature. researchgate.netnih.govebi.ac.uk Optimal formation occurs in acidic conditions. researchgate.net Research indicates that the conversion of glucobrassicin breakdown products to ascorbigen is favored at lower pH values, with studies on vegetable homogenates showing increased conversion as the pH decreases. researchgate.net

Temperature also plays a crucial role. researchgate.net The enzyme myrosinase, which initiates the breakdown of glucobrassicin, functions optimally between 20–37°C. However, the subsequent non-enzymatic reaction to form ascorbigen can be influenced by heat. While myrosinase activity diminishes above 50°C, some level of ascorbigen formation can still proceed. Conversely, boiling for extended periods can lead to the degradation of ascorbigen. ebi.ac.uk

Impact of Plant Tissue Disruption on Biosynthetic Induction

The formation of Ascorbigen B is fundamentally triggered by the disruption of plant tissue. akjournals.comresearchgate.netebi.ac.uk In intact plant cells, glucobrassicin and the enzyme myrosinase are kept in separate compartments. tandfonline.com When the plant is damaged through actions like chopping, chewing, or processing, these components are brought into contact. akjournals.comtandfonline.com Myrosinase then hydrolyzes glucobrassicin, leading to the formation of unstable intermediates, including indole-3-carbinol. researchgate.net This intermediate subsequently reacts with L-ascorbic acid (vitamin C), also present in the plant, to form ascorbigen. researchgate.netnih.gov Therefore, the process of tissue disruption is the essential inductive step for ascorbigen biosynthesis. akjournals.com

Quantitative Aspects of Ascorbigen Formation in Plant Matrices

The amount of this compound formed is subject to several quantitative limitations, from the efficiency of the initial conversion to factors affecting its stability.

Conversion Efficiency of Glucobrassicin into Ascorbigen in Brassica Species

Conversion Efficiency of Glucobrassicin to Ascorbigen

| Parameter | Reported Value | Source |

|---|---|---|

| Conversion in Homogenized Vegetables | 20-46% | researchgate.net |

| General Transformation in Brassica | 30-60% | researchgate.net |

Factors Limiting Ascorbigen Accumulation in Homogenates

Several factors restrict the total amount of ascorbigen that accumulates in processed plant matter. The primary limiting factor is the initial concentration of the precursor, glucobrassicin. researchgate.net Furthermore, the unstable intermediates formed from glucobrassicin hydrolysis can participate in competing reactions, forming other compounds besides ascorbigen, which reduces the final yield. researchgate.net The stability of ascorbigen itself is also a critical factor, as it is a labile compound susceptible to degradation under various conditions, including changes in pH and exposure to high temperatures. researchgate.netresearchgate.net

Natural Distribution and Occurrence in Plant Species

Prevalence in Brassica Vegetables (e.g., Cabbage, Broccoli, Cauliflower)

This compound is primarily found in vegetables belonging to the Brassica genus. researchgate.netnih.govwebmd.com Its occurrence is a direct result of the presence of its precursors, glucobrassicin and L-ascorbic acid, in these plants. researchgate.netresearchgate.net Notable sources include cabbage, broccoli, cauliflower, and Brussels sprouts. researchgate.netresearchgate.netmdpi.com The amount of ascorbigen found in homogenized white cabbage is comparable to that in cauliflower and higher than levels detected in Chinese cabbage and broccoli. researchgate.netmdpi.com For instance, one study quantified ascorbigen levels in various homogenized Brassica vegetables, finding amounts ranging from 7 mg/kg to 18 mg/kg. researchgate.net Another analysis found levels between 4.52 mg/kg and 26.81 mg/kg across different Brassica species, with the highest concentration observed in broccoli. researchgate.net

Ascorbigen Content in Homogenized Brassica Vegetables

| Vegetable | Reported Ascorbigen Content (mg/kg) | Source |

|---|---|---|

| Various Brassica Species (Range) | 7 - 18 | researchgate.net |

| Various Brassica Species (Range) | 4.52 - 26.81 | researchgate.net |

| Broccoli (Highest in one study) | 26.81 | researchgate.net |

Ascorbigen Presence in Early Plant Developmental Stages

Ascorbigen, a noteworthy indole-derived compound, is not consistently present throughout the lifecycle of Brassica vegetables. Its formation is notably absent in the very initial growth phase.

Scientific investigations have revealed that ascorbigen is not detectable in the cotyledon stage of cabbage plants. akjournals.comresearchgate.net However, as the plant progresses to the primary leaf stage, the biosynthesis of ascorbigen commences. akjournals.comresearchgate.net This indicates a developmental regulation of the metabolic pathways leading to its formation.

The synthesis of ascorbigen is a multi-step process. It begins with the enzymatic hydrolysis of glucobrassicin, a glucosinolate, by the enzyme myrosinase. This reaction is typically induced by tissue disruption. nih.govtandfonline.com The resulting intermediate, indole-3-carbinol, then spontaneously reacts with L-ascorbic acid (Vitamin C) to form ascorbigen. nih.govtandfonline.com

Research on various cabbage cultivars has consistently shown the absence of ascorbigen in the cotyledons, while confirming its presence in the primary leaves. akjournals.comresearchgate.net This suggests that the necessary precursors and enzymatic machinery for ascorbigen synthesis are activated as the plant matures from the cotyledon to the primary leaf stage. Studies have also investigated the presence of related compounds, such as 1'-methylascorbigen, which were not identified in these early stages of cabbage development. akjournals.comresearchgate.net

The timing of ascorbigen production aligns with the development of the plant's defense mechanisms, as these compounds are considered to be phytoalexin-like, participating in the plant's resistance to pathogens. akjournals.com The chemical composition of a plant, including the presence of compounds like ascorbigen, changes as it passes through different phenological stages, from germination and leaf development to flowering and senescence. harper-adams.ac.uk

In Chinese cabbage, for instance, the concentration of L-ascorbic acid, a key precursor for ascorbigen, varies during early development. nih.gov Younger broccoli sprouts (3 days old) have been found to contain higher levels of vitamin C compared to 7-day-old sprouts, which corresponds to the seedling and cotyledon stages. nih.gov This fluctuation in precursor availability likely influences the potential for ascorbigen formation at different developmental points.

The following table summarizes the findings on ascorbigen presence in the early developmental stages of cabbage:

| Plant Developmental Stage | Ascorbigen Presence | Key Findings |

| Cotyledon Stage | Not Detected | Samples prepared from cotyledons of various cabbage cultivars did not contain ascorbigen. akjournals.comresearchgate.net |

| Primary Leaf Stage | Detected | Ascorbigen is formed in the primary leaf stage of cabbage, indicating its synthesis begins after the initial cotyledon phase. akjournals.comresearchgate.net |

This developmental dependency highlights the dynamic nature of phytochemical composition in young plants and underscores the specific timing of ascorbigen biosynthesis.

Chemical Transformations and Degradation Pathways of Ascorbigen

Acid-Mediated Degradation Mechanisms and Products

Under acidic conditions, Ascorbigen (B190622) B undergoes a characteristic degradation pathway, leading to the release of its constituent molecules. This process is of particular interest in understanding its fate in acidic environments, such as the stomach.

L-Ascorbic Acid Release under Acidic Conditions

The degradation of Ascorbigen in an acidic medium results in the liberation of L-ascorbic acid. nih.gov This release is a key feature of its acid-catalyzed hydrolysis, effectively breaking the bond that links the indole-3-carbinol (B1674136) moiety to the ascorbic acid backbone. This reaction underscores the role of Ascorbigen as a potential dietary precursor or carrier of Vitamin C.

Formation of Methylideneindolenine

Concurrently with the release of L-ascorbic acid, the acid-mediated degradation of Ascorbigen leads to the formation of methylideneindolenine. nih.gov This reactive intermediate is derived from the indole-3-carbinol portion of the Ascorbigen molecule. The acidic environment facilitates the elimination of a water molecule from indole-3-carbinol, yielding the electrophilic methylideneindolenine.

Alkaline-Mediated Degradation Mechanisms and Products

In contrast to its behavior in acidic media, Ascorbigen B exhibits a different degradation profile under alkaline conditions. The transformation pathways in a basic environment lead to the formation of distinct indolyl-sugar derivatives.

Formation of 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose and Related Derivatives

When subjected to a more alkaline medium, the degradation of Ascorbigen results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. nih.gov This transformation involves a rearrangement of the ascorbic acid moiety and the formation of a new covalent bond between the indole (B1671886) ring and the sugar derivative. This pathway highlights the susceptibility of the Ascorbigen structure to base-catalyzed intramolecular rearrangements.

Thermally Induced and Oxidative Degradation Profiles

The stability of this compound is also influenced by temperature and oxidative stress. While specific data on this compound is limited, the degradation of the closely related L-ascorbic acid provides insights into potential pathways. The thermal degradation of L-ascorbic acid is known to follow first-order kinetics.

Impact of Temperature on Ascorbigen Stability

The formation of Ascorbigen itself is dependent on both pH and temperature. nih.gov Studies on the thermal stability of vitamin C in broccoli, a primary source of Ascorbigen, have shown that thermal treatments between 30 and 60°C can lead to the conversion of L-ascorbic acid to dehydroascorbic acid, which is a key step in its degradation. semanticscholar.orgresearchgate.net Treatments at higher temperatures, from 70 to 90°C, were found to better retain vitamin C as L-ascorbic acid, suggesting that higher temperatures may inactivate enzymes responsible for its initial oxidation. semanticscholar.orgresearchgate.net The degradation of L-ascorbic acid in various food products during storage and heat treatment generally follows first-order kinetics. nih.gov

The antioxidative properties of Ascorbigen have been investigated, with some studies suggesting it can act as an antioxidant in vitro. tandfonline.com In scavenging certain radicals, the indole moiety of Ascorbigen is thought to be involved, leading to the formation of indole-3-aldehyde as a reaction product. tandfonline.com

Table of Degradation Products and Conditions

| Condition | Precursor | Key Degradation Products |

| Acidic Medium | This compound | L-Ascorbic Acid, Methylideneindolenine |

| Alkaline Medium | This compound | 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose, 1-Deoxy-1-(3-indolyl)-α-L-tagatopyranose |

Products of Oxidative Transformations (e.g., Indole-3-Carbaldehyde)

Ascorbigen's indole moiety is susceptible to oxidation. In antioxidant assays designed to evaluate the radical-scavenging ability of Ascorbigen, the indole portion of the molecule is the active site. Studies using the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay have demonstrated that Ascorbigen's interaction with radicals leads to the formation of Indole-3-carbaldehyde (also known as indole-3-aldehyde) as one of the identifiable final reaction products. tandfonline.com This transformation highlights a pathway where the methylene (B1212753) bridge connecting the indole to the ascorbate (B8700270) scaffold is oxidized.

Formation of 3,3'-Diindolylmethane (B526164) as a Condensation Product

The formation of 3,3'-Diindolylmethane (DIM) is a well-documented consequence of Ascorbigen degradation, although it is not a direct product. The process is initiated by the breakdown of Ascorbigen, for example through thermal hydrolysis during cooking processes like boiling, which releases Indole-3-carbinol (I3C). nih.govwur.nl Under the acidic conditions often present in gastric juice or certain food preparations, I3C is unstable and readily undergoes a condensation reaction. wikipedia.org Two molecules of I3C condense to form one molecule of DIM, making DIM a significant secondary product derived from Ascorbigen. nih.govwur.nlresearchgate.net Research has shown that a decrease in Ascorbigen content during heating is directly correlated with a substantial increase in the concentration of DIM. nih.govwur.nl

Complex Reaction Pathways and Byproduct Influence

The degradation of Ascorbigen initiates a cascade of complex chemical reactions. The initial hydrolysis yields not only L-ascorbic acid and I3C but also sets the stage for a series of further transformations that generate a diverse profile of indole-derived compounds.

Involvement in Decarboxylation, Dehydration, Isomerization, and Cyclization Reactions

The transformation of Ascorbigen's degradation products involves multiple fundamental reaction types. The conversion of I3C into its various oligomers is a prime example of these complex pathways.

Dehydration: The formation of a highly reactive intermediate, 3-methylideneindole, from I3C occurs through the loss of a water molecule (dehydration). researchgate.net

Isomerization: The formation of different linear and cyclic oligomers suggests that isomerization reactions occur, leading to various structural arrangements of the indole units.

Cyclization: Under acidic conditions, I3C can form cyclic oligomers. Products such as 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]triindole (CTr), a cyclic trimer, and a corresponding cyclic tetramer have been identified, demonstrating that cyclization is a key pathway in the further reaction of Ascorbigen-derived intermediates. nih.govnih.gov

"Indole-Transfer Effect" and Formation of Oligomers

Following the initial breakdown of Ascorbigen, the resulting Indole-3-carbinol readily undergoes self-condensation reactions, particularly in acidic environments like the stomach, to form a series of oligomers. oregonstate.edu This process involves the reaction of the electrophilic intermediate derived from I3C with other nucleophilic indole rings. The most abundant of these products is the dimer, 3,3'-Diindolylmethane (DIM). nih.gov

However, the oligomerization process extends beyond dimerization. A complex mixture of trimers and tetramers, in both linear and cyclic forms, is also produced. nih.govacs.org The relative yields of these higher-order oligomers are influenced by factors such as pH and the concentration of I3C. nih.govacs.org

Table 1: Major Oligomeric Products from Ascorbigen Degradation via Indole-3-Carbinol

| Product Name | Abbreviation | Type |

|---|---|---|

| 3,3'-Diindolylmethane | DIM | Dimer |

| [2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane | LTr | Linear Trimer |

| 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]triindole | CTr | Cyclic Trimer |

| Linear Tetramer | - | Linear Tetramer |

| Symmetrical Cyclic Tetramer | CTet | Cyclic Tetramer |

Data sourced from studies on I3C oligomerization in aqueous acid. nih.govnih.govacs.org

Molecular Mechanisms of Ascorbigen S Biological Interactions

Modulation of Xenobiotic Detoxification Enzyme Systems

Ascorbigen (B190622) B plays a significant role in the body's defense against foreign and potentially harmful compounds, known as xenobiotics, by influencing the activity of key detoxification enzymes. nih.govresearchgate.net

Ascorbigen B has been identified as an inducer of both Phase I and Phase II detoxification enzymes. nih.govresearchgate.net These enzyme systems are crucial for metabolizing and eliminating xenobiotics. A key enzyme influenced by this compound is NADPH-Quinone Oxidoreductase 1 (NQO1), a Phase II enzyme. ebi.ac.uknih.gov Studies have shown that this compound can moderately induce NQO1. ebi.ac.uknih.gov This induction is mediated through the Keap1/Nrf2/ARE pathway, a critical signaling cascade for cellular protection against oxidative stress. wikipedia.org

The effects of this compound on detoxification enzymes have been observed in both laboratory cell cultures (in vitro) and in living organisms (in vivo). ebi.ac.uknih.gov In cultured human liver cells (HepG2), treatment with this compound at concentrations ranging from 3 to 100 micromol/l resulted in an increase in NQO1 mRNA levels of up to 100% and a corresponding elevation in NQO1 enzyme activity by up to 20%. nih.govkarger.com

These findings were corroborated in animal studies. ebi.ac.uknih.gov Rats administered 5 mg of this compound per day for seven days exhibited a significant 90% increase in NQO1 mRNA levels and a 40% rise in NQO1 enzyme activity in the liver compared to the control group. ebi.ac.uknih.gov These results from both in vitro and in vivo models confirm that this compound is a moderate inducer of the NQO1 enzyme. ebi.ac.uknih.gov

Redox Activity and Antioxidant Mechanisms at the Molecular Level

This compound demonstrates notable antioxidant properties through its ability to scavenge free radicals and mitigate oxidative stress. caringsunshine.com

This compound exhibits selective free radical scavenging activity. ebi.ac.ukresearchgate.net While it shows little to no activity against superoxide (B77818) anion free radicals and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, it is effective in scavenging other types of radicals. ebi.ac.ukresearchgate.net In cultured human keratinocytes, this compound has been shown to counteract cytotoxicity induced by tert-butylhydroperoxide and reduce lipid peroxidation, a key process in cellular damage. researchgate.netacs.org This protective effect was not observed with ascorbic acid under the same conditions, suggesting a distinct mechanism of action for this compound within a cellular environment. researchgate.netacs.org

The antioxidant activity of this compound varies depending on the specific radical it interacts with. tandfonline.comnih.gov It shows significant scavenging activity against the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, proving to be more potent than ascorbic acid in this assay. tandfonline.comnih.gov However, it is largely ineffective against the DPPH radical. tandfonline.comnih.gov This differential reactivity highlights the specificity of its antioxidant mechanisms. tandfonline.com

Below is an interactive table summarizing the radical scavenging activity of this compound against different model radicals.

| Radical | Scavenging Activity of this compound | Reference |

| ABTS•+ | Stronger than ascorbic acid | tandfonline.comnih.gov |

| DPPH | No significant activity | researchgate.nettandfonline.comnih.gov |

| Galvinoxyl radical | No significant activity | tandfonline.com |

| Superoxide anion | No significant activity | ebi.ac.ukresearchgate.net |

The indole (B1671886) portion of the this compound molecule is crucial for its radical-scavenging ability. tandfonline.comnih.gov In the ABTS•+ scavenging assay, the indole moiety participates in the reaction, leading to the formation of indole-3-aldehyde as one of the end products. tandfonline.comnih.gov This indicates that the indole structure is the primary site of action for neutralizing this particular free radical. tandfonline.com

Identification of Reaction Products during Antioxidant Processes

During antioxidant processes, particularly in the scavenging of the ABTS•+ radical cation, this compound undergoes transformation where the indole moiety plays a crucial role. tandfonline.com High-performance liquid chromatography (HPLC) analysis of the reaction mixture has identified indole-3-aldehyde as one of the final reaction products. tandfonline.comnih.gov This suggests that the radical-scavenging activity of this compound originates from its indole component. tandfonline.com The formation of indole-3-aldehyde is a result of the indole moiety of this compound scavenging the radicals. tandfonline.com While the exact mechanism of how the ascorbic acid moiety is released is not fully detailed, the identification of indole-3-aldehyde confirms the contribution of the indole structure to its antioxidant capacity. tandfonline.com

Other potential degradation products of this compound under different conditions include methylideneindolenine (in acidic medium), and 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose (in more alkaline medium). researchgate.netnih.gov

Comparative Analysis of Antioxidant Efficacy with Ascorbic Acid

The antioxidant efficacy of this compound presents a complex picture when compared to L-ascorbic acid, with results varying depending on the specific assay used.

In several in vitro assays, L-ascorbic acid demonstrates more potent free radical scavenging activity. nih.gov For instance, this compound shows no activity in scavenging DPPH radicals and galvinoxyl radicals, whereas ascorbic acid is effective. tandfonline.comnih.gov Similarly, this compound does not scavenge superoxide anion-free radicals, unlike ascorbic acid. nih.gov

However, in other contexts, this compound exhibits superior antioxidant capabilities. In the ABTS•+ scavenging assay, this compound shows stronger and more prolonged activity than ascorbic acid. tandfonline.comnih.gov Furthermore, in more physiologically relevant assays like the Oxygen Radical Absorbance Capacity (ORAC) assay and the Oxidative Hemolysis Inhibition Assay (OxHLIA), which use peroxyl radicals, this compound demonstrates significantly stronger antioxidant activity than both ascorbic acid and Trolox. tandfonline.comnih.gov This suggests that this compound's slow and sustained radical-scavenging action may be particularly beneficial in preventing oxidative stress in biological systems. tandfonline.com

In cell-based studies, this compound was found to be more effective than ascorbic acid in protecting cultured human keratinocytes from cytotoxicity induced by tert-butylhydroperoxide. nih.govresearchgate.net this compound treatment led to a decrease in lipid peroxidation, a protective effect not observed with ascorbic acid pretreatment. nih.govresearchgate.net

Table 1: Comparative Antioxidant Activity

| Assay | This compound Activity | Ascorbic Acid Activity | Reference |

|---|---|---|---|

| DPPH radical scavenging | No activity | Active | tandfonline.comnih.gov |

| Galvinoxyl radical scavenging | No activity | Active | tandfonline.comnih.gov |

| Superoxide anion scavenging | No activity | Active | nih.gov |

| ABTS•+ scavenging | Stronger activity | Weaker activity | tandfonline.comnih.gov |

| ORAC | Much stronger activity | Weaker activity | tandfonline.comnih.gov |

| OxHLIA | Much stronger activity | Weaker activity | tandfonline.com |

Inhibition of in vitro Low-Density Lipoprotein Oxidation

This compound has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner in vitro. tandfonline.com This inhibitory action on LDL oxidation is a key indicator of its potential atheroprotective effects, as the oxidative modification of LDL is a critical step in the development of atherosclerosis. tandfonline.comnih.govnih.gov The ability of this compound to counteract LDL oxidation further underscores its role as a significant antioxidant. tandfonline.com

Role as a Precursor for L-Ascorbic Acid Bioavailability

Physiological Release of L-Ascorbic Acid from Ascorbigen

This compound is recognized for its antiscorbutic activity, which is attributed to its ability to release L-ascorbic acid under physiological conditions. tandfonline.comnih.gov This function positions this compound as an in vivo source of ascorbic acid. tandfonline.com However, it is important to note that only a portion of the ascorbic acid bound within the this compound molecule can be utilized as free ascorbic acid. tandfonline.com The degradation of this compound in an acidic environment, such as that found in gastric juice, leads to the release of L-ascorbic acid. researchgate.netnih.govnih.gov

Immunomodulatory Actions and Molecular Pathways

Elucidation of Underlying Immunomodulatory Mechanisms

This compound and its analogs have been identified as immunomodulators. nih.gov The immunomodulatory activity of natural ascorbigen is considered an important factor in the health-promoting properties of a diet rich in cruciferous vegetables. nih.gov Studies suggest that this compound can influence immune responses, which may have therapeutic benefits in inflammatory conditions. For example, fermented cabbage with higher levels of this compound has been shown to enhance the inhibitory activity of nitric oxide production in LPS-induced macrophages.

The transformation products of this compound are believed to play a role in its biological activities. nih.gov One significant transformation product in the acidic conditions of the stomach is 5,11-dihydroindolo[3,2-b]-carbazole, which has a notable affinity for the aryl hydrocarbon (Ah) receptor. nih.gov The binding to the Ah receptor can modify the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. nih.gov This interaction with the Ah receptor pathway is a potential mechanism through which this compound exerts its immunomodulatory effects. mdpi.com

Contributions to Plant Defense Systems

Ascorbigen, a natural compound found in plants, contributes to their defense mechanisms through both direct and indirect pathways. It is a product of the breakdown of glucosinolates, a class of secondary metabolites known for their role in plant defense. researchgate.netebi.ac.uk The formation of ascorbigen is often initiated by stressors, positioning it as a component of the plant's response to attack. Furthermore, its synthesis is intrinsically linked to L-ascorbic acid, a pivotal molecule in plant immunity. researchgate.netnih.gov

Function as a Secondary Metabolite Induced by Stressors (e.g., Pathogen Attack)

Ascorbigen is classified as a secondary metabolite, a compound not essential for primary metabolic processes like growth and development but crucial for the plant's interaction with its environment, including defense against threats. Its formation is a direct consequence of cellular stress, particularly physical damage to plant tissues caused by herbivore feeding or pathogen invasion. researchgate.netnih.gov

The synthesis of ascorbigen begins with glucobrassicin (B1234704), an indole glucosinolate prevalent in Brassica vegetables. researchgate.netresearchgate.net When plant tissue is disrupted, the enzyme myrosinase hydrolyzes glucobrassicin, leading to the production of indole-3-carbinol (B1674136). researchgate.netebi.ac.uk This unstable intermediate then readily reacts with L-ascorbic acid (Vitamin C), which is present in the plant cells, to form ascorbigen. researchgate.netebi.ac.uk This process highlights a defense strategy where the plant stores precursor compounds separately and only produces the active defensive molecule upon attack.

Research has shown that the levels of precursor glucosinolates can increase in response to biotic stress. For instance, artificial infection of cabbage with the fungal pathogen Alternaria brassicicola has been observed to raise the total content of glucosinolates, including glucobrassicin. mdpi.com This upregulation of precursors ensures a greater capacity to produce defensive compounds like ascorbigen when an attack occurs. The induction of indole glucosinolate production in response to such stressors underscores their significant role in plant defense systems. researchgate.net

Indirect Roles via L-Ascorbic Acid in Plant Immunity Signaling (e.g., ROS Defense, Cell Wall Reinforcement, Hormonal Cross-talk)

The involvement of L-ascorbic acid (AsA) as a precursor for ascorbigen links ascorbigen metabolism to the broader network of plant immune signaling, where AsA plays a central and multifaceted role. researchgate.netnih.gov

ROS Defense: Pathogen attacks and other environmental stresses trigger a rapid increase in reactive oxygen species (ROS) in plant cells, a phenomenon known as an oxidative burst. researchgate.netmaxapress.com While ROS can act as signaling molecules, at high concentrations they cause significant cellular damage. maxapress.commdpi.com L-ascorbic acid is one of the most abundant and powerful non-enzymatic antioxidants in plants, providing a first line of defense by directly scavenging these harmful ROS. researchgate.netmaxapress.com It is a key component of the ascorbate-glutathione (AsA-GSH) cycle, a major ROS-detoxifying pathway in chloroplasts, mitochondria, and peroxisomes that is crucial for mitigating oxidative stress. researchgate.netnih.gov

Cell Wall Reinforcement: L-ascorbic acid contributes to the physical defense of the plant by strengthening cell walls. researchgate.net This reinforcement makes it more difficult for pathogens to penetrate plant tissues. AsA acts as a cofactor for prolyl hydroxylase, an enzyme involved in the post-translational modification of cell wall proteins, thereby enhancing the structural integrity of the cell wall.

Hormonal Cross-talk: Plant defense responses are regulated by a complex network of signaling hormones, primarily salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netmdpi.com L-ascorbic acid is known to modulate these defense-hormonal signaling networks. researchgate.net It influences the SA signaling pathway, which is critical for defense against biotrophic pathogens, and the JA pathway, which is essential for defense against necrotrophic pathogens and herbivorous insects. maxapress.comresearchgate.net For example, during a pathogen attack, SA signaling can lead to an increase in AsA levels, which in turn helps to reduce oxidative damage and support the plant's defense mechanisms. maxapress.com The redox state of the cell, heavily influenced by the AsA pool, can regulate the activity of transcription factors and signaling molecules that are critical for activating defense genes. maxapress.com

By being formed from L-ascorbic acid during stress events, the synthesis of ascorbigen is part of a wider metabolic shift in the plant aimed at defending against pathogens. This connection means that the production of ascorbigen is integrated with the fundamental antioxidant and signaling roles of L-ascorbic acid that underpin plant immunity.

Advanced Analytical Methodologies for Ascorbigen Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating ascorbigen (B190622) and its precursors from the myriad of other compounds present in biological samples. Various chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Ascorbigen and Precursors

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and determination of ascorbigen and related compounds. akjournals.com It operates by forcing a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material at high pressure. humanjournals.com The separation is based on the differential partitioning of the analytes between the mobile phase (the liquid solvent) and the stationary phase (the adsorbent material). globalresearchonline.net

In the context of ascorbigen analysis, HPLC methods are often employed in a reversed-phase mode. acs.org This involves a nonpolar stationary phase and a polar mobile phase. The choice of the mobile phase composition is critical and is tailored to the specific properties of the compounds being analyzed. humanjournals.com For instance, a mixture of acetonitrile (B52724) and trifluoroacetic acid in water has been used as a mobile phase for the separation of ascorbic acid, a related compound. nih.gov The detection of the separated compounds is commonly achieved using an ultraviolet (UV) detector, as many of the relevant compounds absorb UV light. globalresearchonline.netb-ac.co.uk For example, a UV detector set at specific wavelengths, such as 228 nm and 242 nm, has been used for the simultaneous analysis of allyl glucosinolate and allyl isothiocyanate, which are precursors to ascorbigen. acs.org

The effectiveness of HPLC lies in its ability to provide rapid, precise, and accurate separations, making it an indispensable tool for both qualitative and quantitative analysis of ascorbigen and its precursors in various samples. globalresearchonline.netb-ac.co.uk

Overpressured-Layer Chromatography (OPLC)

Overpressured-Layer Chromatography (OPLC) is a sophisticated planar chromatographic technique that combines the advantages of traditional Thin-Layer Chromatography (TLC) and HPLC. jcscientific.com In OPLC, the solvent is forced to flow through a planar adsorbent bed under pressure, which allows for rapid and efficient separations. jcscientific.com This technique has been successfully applied to the separation and determination of ascorbigen in Brassica vegetables. akjournals.comresearchgate.net

A key advantage of OPLC is its ability to perform high-throughput parallel separations; for example, over 30 samples can be analyzed simultaneously on a single 20x20 cm plate. jcscientific.com The identification of ascorbigen using OPLC is confirmed by comparing its chromatographic retention data and UV spectral information with that of an authentic standard. akjournals.comresearchgate.net This method has revealed significant variations in ascorbigen content among different Brassica species, with broccoli showing the highest concentration in some studies. akjournals.comresearchgate.net The combination of OPLC with mass spectrometry further enhances the structural confirmation of the separated compounds. researchgate.net

Supercritical Fluid Chromatography (SFC) for Ascorbigen and Related Derivatives

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional liquid chromatography for the analysis of ascorbigen and its derivatives. acs.orgnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com A supercritical fluid exhibits properties of both a liquid and a gas, offering advantages such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographytoday.com

A normal-phase SFC method has been specifically developed for the investigation of ascorbigens, including ascorbigen B (referred to as ascorbigen), neoascorbigen, and 4-methoxyascorbigen. acs.orgnih.gov This method has proven effective for both the preparative isolation and quantitative determination of these individual compounds. acs.orgnih.gov The developed SFC method demonstrates excellent linearity with high correlation coefficients (R² > 0.9995) and low detection limits (below 13 pmol). acs.orgnih.gov SFC has been instrumental in determining the concentrations of ascorbigens in autolysates of various Brassica vegetables, showing that a significant portion (30-60%) of the precursor indol-3-ylmethylglucosinolates are converted into ascorbigens. acs.orgnih.gov

| Parameter | Value |

| Linearity (R²) | > 0.9995 |

| Detection Limit | < 13 pmol |

| Analyzed Compounds | Ascorbigen, Neoascorbigen, 4-Methoxyascorbigen |

Liquid Chromatography-Quadrupole-Time-of-Flight (LC-Q-TOF) for Multi-Compound Analysis

Liquid Chromatography-Quadrupole-Time-of-Flight (LC-Q-TOF) mass spectrometry is a highly advanced analytical technique that combines the separation power of liquid chromatography with the high-resolution and accurate mass measurement capabilities of a Q-TOF mass spectrometer. iowa.gov This hybrid instrument allows for the confident identification and quantification of a wide range of compounds in complex mixtures. nih.gov

In the context of ascorbigen research, LC-Q-TOF is particularly valuable for untargeted metabolomics studies, where the goal is to identify and quantify as many metabolites as possible in a biological sample. nih.govmdpi.com The high mass accuracy of the Q-TOF analyzer enables the differentiation of compounds with very similar masses but different elemental compositions, a critical feature for the unambiguous identification of metabolites. iowa.gov The process typically involves separating the compounds using liquid chromatography, followed by ionization and analysis in the Q-TOF mass spectrometer, which measures the mass-to-charge ratio of the ions with high precision. nih.gov This technique provides comprehensive data, including accurate mass and retention time, which are used to identify known compounds by searching databases and to characterize novel compounds through fragmentation analysis. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the detection, characterization, and quantification of ascorbigen. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure and concentration.

UV/Vis Spectrophotometry for Detection and Analysis

UV/Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a substance. technologynetworks.com This method is based on the principle that molecules absorb light at specific wavelengths depending on their electronic structure. upi.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. upi.eduwepub.org

For the analysis of ascorbigen, UV/Vis spectrophotometry serves as a straightforward and cost-effective detection method, particularly when coupled with chromatographic techniques like HPLC and OPLC. akjournals.comakjournals.com The UV spectrum of ascorbigen provides characteristic absorption bands that can be used for its identification and quantification. The absorbance is measured at a specific wavelength where the compound of interest has a maximum absorbance. For instance, in the analysis of related compounds like ascorbic acid, a wavelength of 242 nm has been utilized. scholarpublishing.org By comparing the UV spectrum of an unknown sample to that of a known standard, the presence of ascorbigen can be confirmed. akjournals.com Furthermore, by creating a calibration curve using standards of known concentrations, the concentration of ascorbigen in a sample can be accurately determined. scholarpublishing.org

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical data for both its identification and quantification, often in conjunction with liquid chromatography (LC-MS). Early research indicated that what was termed "this compound" is not a single entity but a mixture of compounds, with the primary component identified as a dimer of natural ascorbigen (Ascorbigen A). researchgate.net

LC-MS allows for the separation of these components before they enter the mass spectrometer. Once ionized, the mass-to-charge (m/z) ratio of the parent ions is determined, enabling the identification of the ascorbigen dimer and other minor constituents. researchgate.net For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, specific parent ions are selected and subjected to collision-induced dissociation, which breaks them into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the compounds in the mixture. researchgate.net

Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized for the structural analysis of ascorbigens, providing valuable data on their molecular weight and structure. akjournals.com For quantitative analysis, LC-MS methods offer high sensitivity and selectivity, allowing for the measurement of this compound components in complex biological extracts. nih.govacs.org

Table 1: Mass Spectrometry Techniques in this compound Analysis

| Technique | Application | Purpose |

|---|---|---|

| LC-MS | Identification & Quantification | Separates components of the this compound mixture and determines their mass-to-charge ratio. |

| Tandem MS (MS/MS) | Structural Confirmation | Generates specific fragmentation patterns to confirm the identity of the ascorbigen dimer and related compounds. |

| FAB-MS | Structural Analysis | Provides molecular weight and structural information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of the components within this compound. It provides detailed information about the carbon-hydrogen framework of the molecules.

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C NMR, are fundamental first steps. nih.govacs.org ¹H NMR identifies the different types of protons and their immediate electronic environment, while ¹³C NMR provides information on all the unique carbon atoms in the molecule. semanticscholar.orgslideshare.net However, due to the complexity of the ascorbigen dimer and other related products, 1D spectra can be crowded and difficult to interpret fully. researchgate.net

This is overcome by using two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei. wikipedia.org Key 2D experiments used in ascorbigen research include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity within the molecule. nih.govlibretexts.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms to their attached protons. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over longer ranges (typically 2-4 bonds), which is crucial for connecting different molecular fragments and piecing together the complete structure of complex molecules like the ascorbigen dimer. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly connected through bonds, providing vital information about the molecule's three-dimensional structure and stereochemistry. libretexts.orgnih.gov

Through the combined application of these NMR techniques, the structures of individual ascorbigens and the products formed from their reactions have been successfully revealed. nih.govresearchgate.netresearchgate.net

Table 2: NMR Spectroscopy Experiments for this compound Structural Elucidation

| Experiment | Type | Information Provided |

|---|---|---|

| ¹H NMR | 1D | Identifies types and environments of protons. |

| ¹³C NMR | 1D | Identifies all unique carbon atoms in the molecular skeleton. |

| COSY | 2D | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. |

| HSQC / HMQC | 2D | Correlates protons with their directly attached carbons (¹J-CH). |

| HMBC | 2D | Shows long-range correlations between protons and carbons (ⁿJ-CH, n=2-4). |

| NOESY | 2D | Identifies protons that are spatially close, revealing 3D structural details. |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specialized spectroscopic technique used exclusively to detect and study chemical species that have unpaired electrons, such as free radicals. cuni.czwikipedia.org While this compound itself is not a radical, its chemical reactions, particularly oxidation, can generate transient radical intermediates. unipg.it

EPR spectroscopy is especially relevant for studying the antioxidant activity of ascorbigens. The ascorbic acid moiety of the molecule can undergo oxidation, leading to the formation of a resonance-stabilized ascorbyl free radical. conicet.gov.ar This radical is readily detectable by EPR and has a characteristic spectrum. nih.govresearchgate.netnih.gov By monitoring the formation and decay of the ascorbyl radical signal, EPR can provide insights into the reaction kinetics and mechanisms involving this compound. numberanalytics.com The technique is sensitive enough to detect very low concentrations of these highly reactive intermediates, making it an invaluable tool for understanding the role of this compound in redox processes. conicet.gov.arnumberanalytics.com

Optimized Sample Preparation and Quantification Strategies

The pronounced instability of this compound necessitates meticulously optimized protocols for its extraction and purification to ensure accurate analytical results. researchgate.netresearchgate.net

Extraction Protocols from Complex Biological Matrices

Extracting this compound from biological sources, such as Brassica vegetables, requires methods that are both efficient and gentle enough to prevent degradation. The process typically begins with the rapid disruption of plant cells to release their contents, often achieved by homogenizing the tissue after flash-freezing in liquid nitrogen. akjournals.com

Following homogenization, a solid-liquid extraction is performed using polar solvents. The choice of solvent is critical for maximizing recovery. Ultrasonication is frequently employed during this step to enhance extraction efficiency by disrupting cell walls.

Table 3: Comparison of Extraction Solvents for Ascorbigen

| Solvent System | Reported Recovery/Efficiency | Reference |

|---|---|---|

| Acetone:Water (1:1 v/v) | 89% recovery | |

| Methanol:Water (70:30 v/v) | >95% recovery |

Purification Techniques (e.g., Solid-Phase Extraction)

Crude extracts from biological matrices contain numerous interfering compounds (e.g., pigments, lipids, phenolics) that must be removed before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and concentration. ijisrt.compjoes.com

The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For ascorbigen purification, reversed-phase SPE cartridges, such as those packed with C18 silica, are common. In this method, the polar this compound passes through the non-polar C18 material while less polar contaminants like phenolic compounds are retained, thus purifying the sample. Alternatively, preparative chromatography techniques like supercritical fluid chromatography (SFC) can be used for the isolation of individual ascorbigen compounds. nih.gov

Considerations for Compound Stability during Analytical Procedures

Ascorbigen is notoriously labile, and its stability is a critical consideration throughout the entire analytical workflow. Several factors can promote its degradation:

Temperature: Ascorbigen is sensitive to heat, with significant degradation occurring at temperatures above 60°C. researchgate.net

pH: The compound is unstable in both strongly acidic and basic conditions. researchgate.net Studies have shown it exhibits the highest stability around pH 4. researchgate.net

Oxygen and Light: Exposure to oxygen and ambient light can lead to oxidative degradation. researchgate.net

To mitigate degradation, samples are processed at low temperatures, protected from light, and analyzed promptly. For storage, freezing samples at -80°C or lyophilization (freeze-drying) is essential to preserve the integrity of this compound.

Table 4: Stability of Ascorbigen Under Various Conditions

| Condition | Half-Life (Days) | Reference |

|---|---|---|

| 4°C, dark | 28 | |

| 25°C, ambient light | 7 |

Method Validation Parameters (e.g., Linearity, Detection Limits, Reproducibility)

The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results for the quantification of this compound. globalresearchonline.net Key parameters evaluated during method validation for this compound include linearity, detection limits, and reproducibility. nih.gov These parameters confirm that the analytical procedure is well-defined and capable of producing consistent and trustworthy data. globalresearchonline.net

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound analysis, various chromatographic and electrochemical techniques have demonstrated excellent linearity.

A method based on normal phase supercritical fluid chromatography (SFC) showed an acceptable linearity for ascorbigens, with correlation coefficients (R²) greater than 0.9995 over a concentration range of 0.13 to 4.9 nmol injected. acs.orgresearchgate.net Similarly, another chromatographic method reported high linear correlation coefficients, ranging between 0.9924 and 0.9996. researchgate.net In the realm of electrochemical detection, differential pulse voltammetry (DPV) at a glassy carbon electrode has been successfully applied, showing a linear response to this compound concentrations between 0.08 and 0.75 mM. researchgate.net

The International Conference on Harmonisation (ICH) guidelines recommend evaluating a minimum of five concentration levels to properly assess linearity. nih.gov The high correlation coefficients observed in these studies indicate a strong linear relationship between the instrumental response and the concentration of this compound, which is fundamental for accurate quantification.

| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | 0.13–4.9 nmol | > 0.9995 | acs.orgresearchgate.net |

| Differential Pulse Voltammetry (DPV) | 0.08–0.75 mM | Not Reported | researchgate.net |

| Chromatographic Method | Not Specified | 0.9924–0.9996 | researchgate.net |

Detection Limits

Detection limits are crucial parameters that define the lowest amount of an analyte in a sample that can be reliably detected and quantified. These are typically expressed as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). d-nb.info The LOD is the lowest analyte concentration that can be distinguished from the background noise but not necessarily quantified with acceptable precision, often determined at a signal-to-noise ratio of 3:1. gtfch.orgsepscience.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy, frequently defined at a signal-to-noise ratio of 10:1. ddtjournal.net

For the analysis of ascorbigens, a supercritical fluid chromatography (SFC) method has been developed with established detection limits. acs.orgresearchgate.net This method demonstrates high sensitivity, capable of detecting the compounds at very low concentrations.

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Limit of Detection (LOD) | < 13 pmol | acs.orgresearchgate.net |

| Limit of Quantification (LOQ) | Not Reported |

Reproducibility

Reproducibility refers to the precision of a method when tested under varied conditions, such as in different laboratories, by different analysts, or with different equipment. ut.ee It is a measure of the method's robustness and reliability. A related term, repeatability, refers to the precision obtained under the same operating conditions over a short interval of time. ut.ee

Analytical methods developed for this compound have shown high levels of precision. The supercritical fluid chromatography (SFC) method, for instance, was noted for its excellent retention time stabilities, which is an indicator of good system precision. acs.orgresearchgate.net Another study reported high repeatability with relative standard deviations (RSD) for migration times falling between 0.5% and 0.9%, indicating minimal variation between measurements. researchgate.net Such low RSD values demonstrate the high precision of the method, ensuring that consistent results can be obtained upon repeated analysis.

Synthesis and Molecular Studies of Ascorbigen Analogs and Derivatives

Laboratory Synthesis Approaches for Ascorbigen (B190622)

The creation of ascorbigen in a laboratory setting is primarily achieved by replicating the acidic condensation reaction that occurs naturally in plants.

Chemical Condensation of Indole-3-Carbinol (B1674136) with Ascorbic Acid

The most common and biomimetic laboratory synthesis of ascorbigen involves the direct chemical condensation of its two precursors: Indole-3-carbinol (I3C) and L-ascorbic acid (Vitamin C). This reaction is typically carried out in an acidic aqueous medium, which simulates the conditions found in plant tissues upon cell disruption.

The process involves stirring I3C and L-ascorbic acid in a buffered solution at an acidic pH, often around pH 4. This environment facilitates the formation of an electrophilic intermediate from I3C, which then attacks the nucleophilic C-2 position of ascorbic acid. This C-alkylation of ascorbic acid is a notable reaction, leading to the formation of ascorbigen. This method is considered the most effective approach, providing good yields and a relatively straightforward work-up process. The synthetic product can be purified from hydrophobic side products and indole (B1671886) oligomers through extraction with solvents like diethyl ether, in which ascorbigen is insoluble.

Challenges in Direct Synthetic Pathways

Despite the straightforward concept, the direct synthesis of ascorbigen is not without its challenges. The primary difficulties stem from the inherent instability of the reactant and the product molecules.

Key challenges include:

Oxidative Instability : The indole moiety of both the I3C precursor and the final ascorbigen product is susceptible to oxidation, which can lead to the formation of undesired byproducts. researchgate.net

Structural Lability : Ascorbigen itself is a labile compound, sensitive to acids, bases, oxygen, and temperatures above 60°C. researchgate.net Under acidic conditions, I3C can also self-condense to form various oligomers, such as 3,3'-diindolylmethane (B526164) (DIM), which complicates the purification of the desired product. nih.govoregonstate.edu

Ring Transformations : The ascorbyl portion of the molecule can undergo ring transformations, further contributing to the complexity of the reaction mixture and impeding straightforward analytics. researchgate.net These stability issues have historically made the analysis and characterization of ascorbigen challenging. researchgate.net

Characterization and Structure of Key Analogs

To investigate the chemical and biological properties of ascorbigen, various analogs have been synthesized by modifying either the indole or the ascorbic acid moiety.

Neoascorbigen

The term "Neoascorbigen" is not widely used in contemporary chemical literature to describe a single, well-defined structure. It likely refers to isomers or rearrangement products of ascorbigen that can form under various conditions. Ascorbigen's lability means it can transform into other closely related structures. For instance, in a weakly alkaline medium, ascorbigen can undergo cleavage of its lactone and furanose rings, followed by decarboxylation and rearrangement to yield a mixture of diastereomers: 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. nih.gov These transformation products, which differ from the parent ascorbigen structure, could be considered "neoascorbigens."

4-Methoxyascorbigen

4-Methoxyascorbigen is an analog of ascorbigen featuring a methoxy (B1213986) group (-OCH₃) at the 4-position of the indole ring. Its synthesis follows the same general principle as that of ascorbigen, but starts with a substituted precursor.

The synthesis begins with the preparation of 4-methoxyindole-3-carbinol (4MeOI3C). nih.govacs.org This can be achieved in a two-step process starting from 4-methoxyindole, which is first formylated to produce 3-formyl-4-methoxyindole. acs.org This intermediate is then reduced, for example with sodium borohydride, to yield 4-methoxyindole-3-carbinol. acs.orgresearchgate.net

This substituted carbinol is then reacted with L-ascorbic acid under acidic condensation conditions, analogous to the synthesis of ascorbigen itself. The resulting product, 4-methoxyascorbigen, retains the core structure of ascorbigen but with the addition of the methoxy group on the indole ring system.

| Feature | Description |

|---|---|

| Parent Compound | Ascorbigen |

| Key Structural Modification | Methoxy (-OCH₃) group at the C-4 position of the indole ring. |

| Key Precursor | 4-methoxyindole-3-carbinol (4MeOI3C). nih.gov |

| Synthetic Reaction | Acid-catalyzed condensation with L-ascorbic acid. |

1'-Methylascorbigen and N-Methylascorbigen

Methylated analogs of ascorbigen, particularly those methylated on the indole nitrogen, have been synthesized to explore their biological activities. nih.gov

N-Methylascorbigen (also referred to as 1-Methylascorbigen) is an analog where a methyl group is attached to the nitrogen atom (position 1) of the indole ring.

Synthesis : The synthesis of N-methylascorbigen can be achieved through the condensation of N-methyl-indole-3-carbinol with L-ascorbic acid. Alternatively, syntheses have been established using gramine (B1672134) or N-methylgramine as the indole precursor.

Structure and Properties : The structure is identical to ascorbigen except for the methyl substitution on the indole nitrogen. This substitution can alter the molecule's chemical properties, such as its stability and lipophilicity. Studies have shown that N-alkyl derivatives of ascorbigen undergo similar rearrangement reactions to ascorbigen in alkaline media, forming N-alkylated 1-deoxy-ketoses. researchgate.net Among various synthetic analogs, N-methylascorbigen has been identified as a particularly active immunomodulator. nih.gov

| Analog Name | Position of Methyl Group | Significance |

|---|---|---|

| N-Methylascorbigen | Nitrogen atom (N-1) of the indole ring | Reported as a highly active immunomodulating analog. nih.gov |

| 1'-Methylascorbigen | This term is often used interchangeably with N-Methylascorbigen, referring to methylation at the N-1 position. | Shares the same structural modification and synthetic routes. |

Synthesis of N-Carbohydrate-Containing Ascorbigen Derivatives

The synthesis of N-carbohydrate-containing ascorbigen derivatives represents a significant area of exploration in medicinal chemistry. Researchers have successfully synthesized compounds such as 1-N-(-D-glucopyranosyl)ascorbigen and 1-N-(1-deoxy-2,3,4,5,6-penta-O-acetyl-D-galactit-1-yl)ascorbigen. These synthetic efforts aim to modify the structure of ascorbigen by introducing carbohydrate moieties, which can influence the molecule's solubility, stability, and biological activity. The attachment of sugar molecules to the indole nitrogen of the ascorbigen structure creates N-glycosylated analogs with potentially altered pharmacokinetic and pharmacodynamic properties.

While specific details on the synthetic pathways, including reaction conditions and yields for these particular compounds, are not extensively documented in readily available literature, the general approach to N-glycosylation involves the reaction of a suitable indole derivative with a protected carbohydrate donor. The synthesis of such complex molecules often requires multi-step procedures with careful control of protecting groups to achieve the desired regioselectivity and stereoselectivity.

Table 1: Synthesized N-Carbohydrate-Containing Ascorbigen Derivatives

| Compound Name | Carbohydrate Moiety | Status |

| 1-N-(-D-glucopyranosyl)ascorbigen | D-glucose | Synthesized |

| 1-N-(1-deoxy-2,3,4,5,6-penta-O-acetyl-D-galactit-1-yl)ascorbigen | Penta-O-acetyl-D-galactitol | Synthesized |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective ascorbigen analogs. These studies investigate how modifications to different parts of the ascorbigen molecule affect its biological activity.

Impact of Indole and Ascorbic Acid Skeleton Substituents on Activity

The biological activity of ascorbigen analogs is significantly influenced by the nature and position of substituents on both the indole ring and the ascorbic acid skeleton. Modifications to the indole nucleus, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule and its ability to interact with biological targets. Similarly, changes to the ascorbic acid portion, including esterification or etherification of the hydroxyl groups, can impact the compound's antioxidant potential and its interaction with cellular components.

While comprehensive SAR studies specifically for a wide range of ascorbigen analogs are still emerging, research on related indole derivatives provides valuable insights. For instance, the position and type of substituent on the indole ring have been shown to be critical for the anti-inflammatory and other biological activities of various indole compounds. The exploration of these modifications in the context of the ascorbigen scaffold is an active area of research aimed at developing analogs with enhanced therapeutic profiles.

Comparative Immunomodulatory Activity of Synthetic Analogs

The immunomodulatory properties of ascorbigen and its parent compound, indole-3-carbinol, have prompted investigations into the activity of synthetic analogs. nih.gov These studies aim to compare the effects of different structural modifications on immune responses, such as the production of cytokines and the proliferation of immune cells.

The introduction of carbohydrate moieties, as seen in N-carbohydrate-containing derivatives, could potentially modulate the immunomodulatory profile of ascorbigen. Different sugar units may lead to varied interactions with immune cell receptors, resulting in distinct downstream signaling and functional outcomes. However, detailed comparative studies profiling the immunomodulatory effects of a series of synthetic ascorbigen analogs are necessary to establish clear SAR trends. Such studies would typically involve assessing the impact of these compounds on the release of key cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells and evaluating their effects on the proliferation of lymphocytes.

Currently, there is a need for more direct comparative data on the immunomodulatory activities of various synthetic ascorbigen analogs to fully elucidate how structural changes translate into specific immunological effects.

Computational and Theoretical Investigations of Ascorbigen

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to predict how a ligand, such as Ascorbigen (B190622) B, might interact with a biological target, typically a protein.

Molecular docking studies have been employed to predict the binding modes and affinities of ascorbigen derivatives with various biological targets. For instance, the binding of ascorbigen has been investigated against targets implicated in different diseases. In a study exploring the anti-cataract potential of various phytochemicals, Ascorbigen was docked with relevant enzymes to predict its interaction and binding affinity. umlub.pl Another study used FlexX, a molecular docking tool, to predict the interaction, affinity energy, and orientation of natural compounds, including ascorbigen, within the estrogen receptor alpha (ERα), a key target in breast cancer research. researchgate.net

The primary goals of molecular docking are to predict the binding mode (pose) and the binding affinity of a ligand to a receptor. researchgate.net Scoring functions are used to evaluate the quality of the docking poses and estimate the binding affinity. nih.govnih.gov While specific docking studies exclusively on Ascorbigen B are not extensively detailed in the available literature, studies on the general structure of ascorbigen provide valuable insights. For example, in a molecular docking study against breast cancer targets, ascorbigen was evaluated for its binding affinity. researchgate.net

The predicted binding affinities from such studies are often presented as a score, which is a numerical value representing the strength of the interaction. A lower score typically indicates a more favorable binding. The interactions predicted often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site.

Table 1: Representative Data from Molecular Docking Studies of Ascorbigen and Related Compounds

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Ascorbigen | Estrogen Receptor α (ERα) | Not Specified | Not Specified | researchgate.net |

| Ascorbigen | Anti-cataract target enzymes | Not Specified | Not Specified | umlub.pl |

| Ascorbyl Palmitate | Bovine Serum Albumin (BSA) | - | Hydrophobic interactions | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgrsc.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the technique is extensively applied to understand the conformational dynamics and stability of similar small molecules and their complexes with proteins. nih.govmdpi.comscite.ai MD simulations can reveal how a molecule like this compound behaves in different environments, such as in aqueous solution or when bound to a receptor. uzh.chmpg.de

For related molecules like ascorbic acid, ab initio molecular dynamics simulations have been performed to describe its structural properties in aqueous solution. uzh.ch Such simulations can track the flexibility of the molecule, the rotation of its chemical bonds, and the stability of different conformations over time. nih.govlambris.com The analysis of the trajectory from an MD simulation can identify the most stable conformations and the transitions between them. nih.govscite.aimpg.de This information is crucial for understanding how this compound might adapt its shape to fit into a binding site or how its stability is affected by the surrounding environment.

Solvation analysis in MD simulations examines the interaction of a solute, such as this compound, with the surrounding solvent molecules. arxiv.org This is critical for understanding the molecule's solubility and how it is stabilized in a particular solvent. The solvent-accessible surface area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. researchgate.netumich.edu It is a key parameter in understanding protein folding and stability. umich.edunih.gov

SASA calculations can be performed on the trajectory of an MD simulation to understand how the exposure of different parts of the this compound molecule to the solvent changes over time. researchgate.netgromacs.org An increase in SASA can indicate that the molecule is unfolding or changing its conformation to expose more of its surface to the solvent. researchgate.net For example, in simulations of proteins, changes in SASA are used to characterize conformational changes upon ligand binding. researchgate.net While direct SASA analysis of this compound is not detailed in the provided sources, the methodology is standard in computational studies of small molecules and their interactions. arxiv.orgumich.edugromacs.org

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the properties of molecules. scienceopen.comnih.gov These methods can provide highly accurate information about the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of many-body systems. researchgate.netnepjol.inforsc.org DFT calculations have been instrumental in the structural elucidation of ascorbigen derivatives. For instance, in a study on Ascorbigen A, DFT calculations were used to analyze the possible stereoisomers and determine the most likely structure based on NMR data. researchgate.netnih.govresearchgate.net

For a molecule like this compound, DFT can be used to calculate a variety of properties that provide insight into its electronic structure and reactivity. scienceopen.commdpi.com These include:

Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule to identify regions that are rich or poor in electrons. researchgate.netorientjchem.org This helps in predicting sites for electrophilic and nucleophilic attack. orientjchem.org

Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. researchgate.netorientjchem.org

While a comprehensive DFT study specifically on this compound was not found in the search results, the application of DFT to Ascorbigen A demonstrates the power of this method for understanding the fundamental chemical properties of this class of compounds. researchgate.netnih.govresearchgate.net

Spin Density and Charge Transfer Analysis (e.g., Natural Population Analysis, Atoms in Molecules Theory)